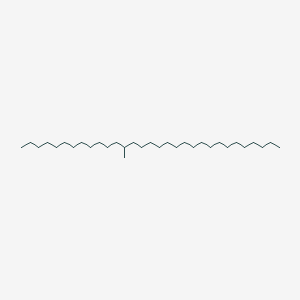
13-Methylhentriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methylhentriacontane is a branched hydrocarbon with the molecular formula C₃₂H₆₆ . It is a type of methyl-branched alkane, specifically a methyl-substituted hentriacontane. This compound is notable for its presence in various biological systems, where it often plays a role in chemical signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylhentriacontane typically involves the use of configurationally pure α-methylalkanoic acids. These acids are employed to prepare chiral hydrocarbon semiochemicals through asymmetric synthesis . The stereoisomers of this compound can be synthesized using methods that ensure high configurational purity, often greater than 99.6% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques. These methods may include catalytic hydrogenation and the use of chiral catalysts to achieve the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methylhentriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can further saturate the molecule.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common for alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
13-Methylhentriacontane has several applications in scientific research:
Chemistry: Used as a model compound in the study of hydrocarbon behavior and reactions.
Biology: Functions as a kairomone, a chemical signal that benefits the receiver, in various insect species.
Industry: May be used in the development of synthetic pheromones for pest control.
Wirkmechanismus
The mechanism by which 13-Methylhentriacontane exerts its effects is primarily through chemical signaling. In biological systems, it acts as a kairomone, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors in insects, which detect the presence of this compound and trigger specific behavioral responses .
Vergleich Mit ähnlichen Verbindungen
- 15-Methyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 13-Methylhentriacontane is unique due to its specific methyl branching at the 13th carbon position. This structural feature distinguishes it from other methyl-branched alkanes, which may have different branching patterns and, consequently, different chemical and biological properties .
Eigenschaften
IUPAC Name |
13-methylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDGBBPSIKJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














